molecular formula C10H8ClF3O2 B1219723 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride CAS No. 40793-68-8

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

Cat. No.: B1219723
CAS No.: 40793-68-8
M. Wt: 252.62 g/mol
InChI Key: PAORVUMOXXAMPL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is an organic compound with the molecular formula C₁₀H₈ClF₃O₂. It is a derivative of propanoyl chloride, featuring a trifluoromethyl group, a methoxy group, and a phenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the derivatization of enantiomeric purity of alcohols and amines by gas chromatography . It interacts with various enzymes and proteins, including those involved in the synthesis of natural products and pheromones. The nature of these interactions often involves the formation of covalent bonds with the target molecules, leading to the formation of stable derivatives that can be analyzed using chromatographic techniques .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, and either inhibit or activate their activity. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, where it can impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride typically involves the reaction of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

C₁₀H₈ClF₃O₃+SOCl₂C₁₀H₈ClF₃O₂+SO₂+HCl\text{C₁₀H₈ClF₃O₃} + \text{SOCl₂} \rightarrow \text{C₁₀H₈ClF₃O₂} + \text{SO₂} + \text{HCl} C₁₀H₈ClF₃O₃+SOCl₂→C₁₀H₈ClF₃O₂+SO₂+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

    Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl₃) or other Lewis acids.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of novel drug candidates and intermediates.

    Material Science: In the synthesis of fluorinated materials with unique properties.

    Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
  • 3,3,3-Trifluoro-2-methoxy-2-phenylpropanol
  • 3,3,3-Trifluoro-2-methoxy-2-phenylpropylamine

Uniqueness

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is unique due to its acyl chloride functional group, which makes it highly reactive and versatile in organic synthesis. The presence of the trifluoromethyl group also enhances its chemical stability and imparts distinct electronic properties compared to its analogs.

Properties

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORVUMOXXAMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64312-89-6, 40793-68-8
Record name α-Methoxy-α-trifluoromethylphenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-1-Methoxy-1-(trifluoromethyl)phenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was (2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride utilized in the research paper?

A1: The research paper describes the use of (2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride to determine the absolute configuration of a chiral pyrrolopiperidine derivative []. The researchers reacted their synthesized octahydro-3H-pyrrolo[3,4-c]pyridin-3-one with (R)-(−)-Mosher acid chloride. The resulting product, (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate, allowed them to deduce the absolute configuration of the starting pyrrolopiperidine fragment by analyzing the crystal structure and correlating it with the known configuration of the (R)-Mosher acid chloride.

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